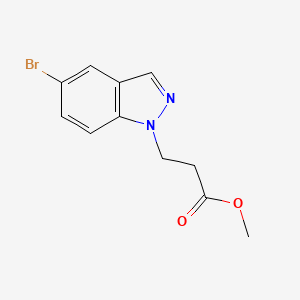
methyl 3-(5-bromo-1H-indazol-1-yl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(5-bromo-1H-indazol-1-yl)propanoate is a chemical compound that belongs to the class of indazole derivatives. The presence of a bromine atom in the indazole ring enhances its reactivity and potential for various chemical transformations .
Preparation Methods
The synthesis of methyl 3-(5-bromo-1H-indazol-1-yl)propanoate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 5-bromo-1H-indazole, which can be obtained through the bromination of indazole.
Reaction Conditions: The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Chemical Reactions Analysis
Methyl 3-(5-bromo-1H-indazol-1-yl)propanoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the indazole ring can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated products.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Scientific Research Applications
Methyl 3-(5-bromo-1H-indazol-1-yl)propanoate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various bioactive molecules with potential therapeutic applications.
Biological Studies: The compound is studied for its potential as an inhibitor of specific enzymes and receptors involved in disease pathways.
Chemical Biology: It serves as a probe for studying the interactions of indazole derivatives with biological targets.
Mechanism of Action
The mechanism of action of methyl 3-(5-bromo-1H-indazol-1-yl)propanoate involves its interaction with specific molecular targets such as enzymes and receptors. The bromine atom in the indazole ring enhances its binding affinity to these targets, leading to inhibition or modulation of their activity . The compound can also participate in hydrogen bonding and hydrophobic interactions with its targets, further stabilizing the binding .
Comparison with Similar Compounds
Methyl 3-(5-bromo-1H-indazol-1-yl)propanoate can be compared with other similar compounds such as:
Methyl 3-(1H-indazol-1-yl)propanoate: Lacks the bromine atom, resulting in different reactivity and biological activity.
5-Bromo-1H-indazole: The absence of the ester group limits its applications in esterification reactions.
Methyl 3-(5-chloro-1H-indazol-1-yl)propanoate: The presence of a chlorine atom instead of bromine alters its chemical properties and reactivity.
Properties
Molecular Formula |
C11H11BrN2O2 |
|---|---|
Molecular Weight |
283.12 g/mol |
IUPAC Name |
methyl 3-(5-bromoindazol-1-yl)propanoate |
InChI |
InChI=1S/C11H11BrN2O2/c1-16-11(15)4-5-14-10-3-2-9(12)6-8(10)7-13-14/h2-3,6-7H,4-5H2,1H3 |
InChI Key |
LHAIAOUSSBXCGC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCN1C2=C(C=C(C=C2)Br)C=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


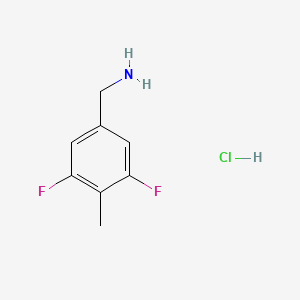
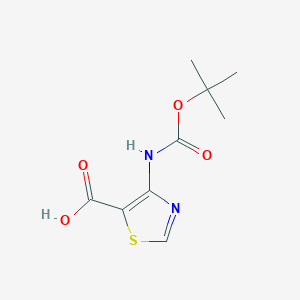
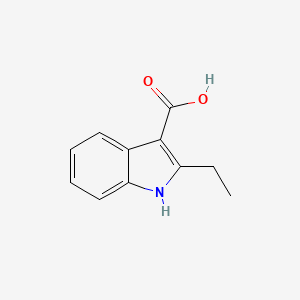
![4-hydroxy-1H-pyrrolo[3,2-c]pyridine-2-carboxylicacid](/img/structure/B13477575.png)
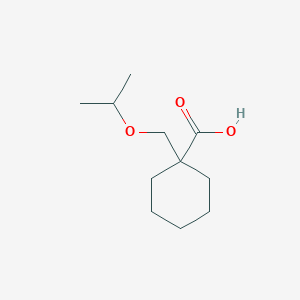
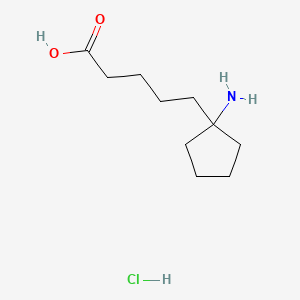
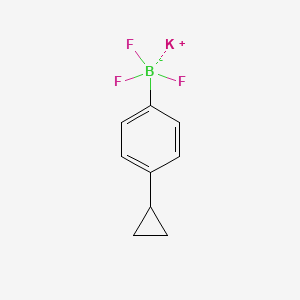
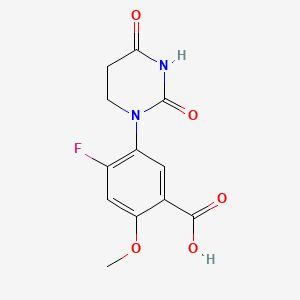
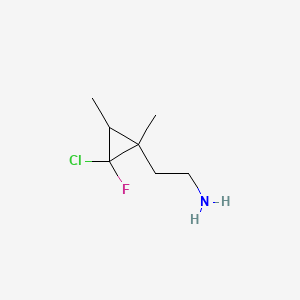
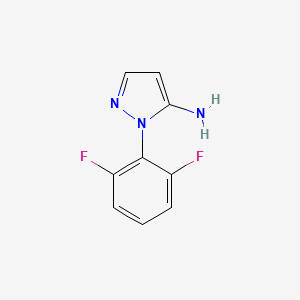


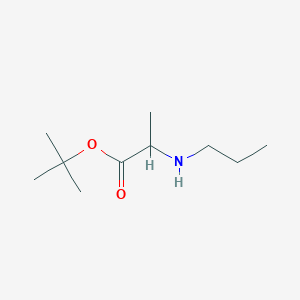
![2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-(4-iodo-1H-pyrazol-1-yl)azetidin-3-yl)acetic acid](/img/structure/B13477644.png)
